5-METHYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE
Overview
Description
5-METHYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE: is a synthetic compound belonging to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of tert-butyl nitrite or isoamyl nitrite as reagents to facilitate the formation of the isoxazole ring from substituted aldoximes and alkynes under conventional heating conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by copper(I) chloride-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions, optimized for higher yields and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it serves as a probe to study the interactions of isoxazole derivatives with various biological targets, including enzymes and receptors .
Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs with anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-METHYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects . The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
- 5-methyl-N-(4-methylphenyl)-3-isoxazolecarboxamide
- 5-methyl-N-(1-methyldodecyl)-3-isoxazolecarboxamide
- 5-methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide
- 5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide
- N-(2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide
Uniqueness: 5-METHYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the piperidine moiety, which enhances its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other isoxazole derivatives and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-11-15(19-23-12)16(21)18-14-7-5-13(6-8-14)17(22)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXIGKZESVFYNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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